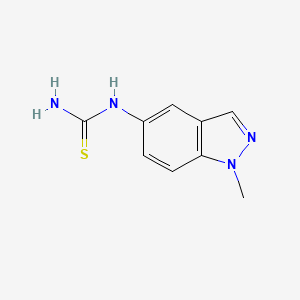

N-(1-methyl-1H-indazol-5-yl)thiourea

Description

The indazole and thiourea (B124793) moieties are prominent examples of privileged structures, each possessing a rich history of application in the design and synthesis of biologically active compounds. Their unique chemical properties and versatile biological activities have made them cornerstones in the development of numerous therapeutic agents.

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a mainstay in medicinal chemistry. Its rigid structure and ability to form various non-covalent interactions, such as hydrogen bonds and π-stacking, make it an ideal framework for engaging with biological macromolecules. Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties. ontosight.aidntb.gov.ua The therapeutic relevance of this scaffold is highlighted by its presence in a number of clinically approved drugs and investigational compounds, underscoring its versatility and importance in drug discovery. dntb.gov.ua

Similarly, the thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, is a versatile functional group with significant utility in medicinal chemistry. sciencepublishinggroup.com Thiourea and its derivatives are known to exhibit a wide array of biological effects, including antibacterial, antioxidant, antiviral, and anticancer activities. mdpi.comresearchgate.net The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors allows thiourea derivatives to interact with various biological targets, such as enzymes and receptors. mdpi.comnih.gov The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate, which contributes to its widespread use in the generation of compound libraries for drug screening. mdpi.com

The established therapeutic potential of both the indazole and thiourea scaffolds makes them attractive building blocks for the creation of new molecular entities with potentially enhanced or novel biological activities.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCQBZSSPKIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=S)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327828 | |

| Record name | (1-methylindazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691868-50-5 | |

| Record name | (1-methylindazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing N 1 Methyl 1h Indazol 5 Yl Thiourea Within Indazole Thiourea Hybrid Systems

General Synthetic Strategies for Thiourea Derivatives

Thiourea derivatives are a well-studied class of compounds with robust and versatile synthetic routes. The most common strategies involve the reaction of amines with sources of a thiocarbonyl group.

The most prevalent and straightforward method for preparing unsymmetrically disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. researchgate.netijacskros.com This reaction is typically high-yielding and tolerates a wide variety of functional groups. mdpi.com

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S), followed by proton transfer to form the stable thiourea product. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or ethanol. researchgate.netnih.gov Isothiocyanates themselves can be prepared from primary amines using reagents like thiophosgene (B130339) or by the desulfurization of dithiocarbamate (B8719985) salts. ijacskros.com

Table 1: Examples of Thiourea Synthesis via Isothiocyanate Addition

| Amine Reactant | Isothiocyanate Reactant | Solvent | Conditions | Product Type |

| Heterocyclic Amine | Benzoyl isothiocyanate | Acetone | Room Temp | N-Acyl Thiourea |

| Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux | Di-thiourea |

| Aniline Derivatives | Phenyl isothiocyanate | Ethanol | Reflux | N,N'-Diaryl Thiourea |

Alternative methods, particularly useful when isothiocyanates are unavailable or difficult to handle, involve condensation reactions. A notable example is the reaction of amines with carbon disulfide. researchgate.net This process typically forms a dithiocarbamate salt intermediate, which can then react with another amine to yield the thiourea. This method allows for the synthesis of both symmetrical and unsymmetrical thioureas. google.com

Another condensation approach involves the reaction of thiourea itself with carbonyl compounds, such as aldehydes or ketones, which can lead to the formation of various heterocyclic systems or substituted thiourea derivatives. ontosight.ai

Synthetic Pathways for Indazole Scaffolds

The indazole ring is a key bicyclic heteroaromatic structure found in many pharmaceutically active compounds. Its synthesis and functionalization are critical for preparing the target molecule.

The synthesis of the 1H-indazole core can be achieved through several classical methods, often involving the cyclization of ortho-substituted benzene (B151609) derivatives. A common route involves the diazotization of o-toluidine, followed by ring closure. chemicalbook.com Similarly, nitrosation of o-methylacetanilide can lead to the indazole ring through rearrangement and cyclization. chemicalbook.com

Once the 1H-indazole ring is formed, N-alkylation is required to introduce the methyl group at the N1 position. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, facilitating selective methylation. chemicalbook.com A standard procedure for this transformation is the deprotonation of the indazole nitrogen with a base, such as sodium hydride (NaH), followed by quenching the resulting anion with an electrophilic methylating agent like methyl iodide (CH₃I) or dimethyl sulfate. google.com

Table 2: Selected Methods for 1-Alkyl-1H-Indazole Synthesis

| Starting Material | Key Reagents | Method | Product |

| Indazole-3-carboxylic acid methyl ester | 1. NaH; 2. CH₃I | N-Methylation | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester |

| o-Toluidine | NaNO₂, Acetic Acid | Diazotization/Cyclization | 1H-Indazole |

| Benzaldehyde dimethylhydrazone | Aryne Precursor, CsF | Aryne Annulation | 1-Methyl-3-phenyl-1H-indazole |

To install the thiourea moiety at the 5-position, a precursor functional group, typically an amino group, is required. The synthesis of 5-amino-1-methyl-1H-indazole is a key step. This is commonly achieved via a nitration-reduction sequence.

First, the 1-methyl-1H-indazole core undergoes electrophilic aromatic substitution, specifically nitration, using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). This reaction introduces a nitro group (-NO₂) onto the benzene portion of the scaffold, primarily at the 5-position. Subsequently, the 5-nitro-1-methyl-1H-indazole intermediate is reduced to the corresponding 5-amino derivative. A widely used and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). researchgate.net

Specific Synthetic Protocols for N-(1-Methyl-1H-indazol-5-yl)thiourea Formation

The final step in the synthesis is the conjugation of the 5-amino-1-methyl-1H-indazole intermediate with a thiocarbonyl source to form the target thiourea. Following the general strategies outlined in section 2.1.1, the most direct approach is the reaction of 5-amino-1-methyl-1H-indazole with an appropriate isothiocyanate.

A common and effective laboratory method involves reacting the amine with benzoyl isothiocyanate. researchgate.net This reagent is generated in situ from ammonium (B1175870) thiocyanate (B1210189) and benzoyl chloride. The reaction yields an N-benzoyl thiourea intermediate, N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea. The benzoyl protecting group can then be readily removed under basic conditions, such as treatment with aqueous sodium hydroxide, to afford the final product, N-(1-methyl-1H-indazol-5-yl)thiourea.

Table 3: Proposed Final Synthetic Step

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| 5-Amino-1-methyl-1H-indazole | Benzoyl isothiocyanate | N-Benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea | N-(1-Methyl-1H-indazol-5-yl)thiourea |

This modular approach, combining the synthesis of the indazole core, its specific functionalization, and established methods for thiourea formation, provides a reliable pathway to N-(1-methyl-1H-indazol-5-yl)thiourea and its analogues.

Synthetic Pathways for N-(1-Methyl-1H-indazol-5-yl)thiourea and its Analogs

Structure Activity Relationship Sar Investigations

Identification of Critical Structural Determinants for Biological Efficacy

The biological activity of N-(1-methyl-1H-indazol-5-yl)thiourea is fundamentally dictated by the interplay of its core components: the indazole scaffold, the thiourea (B124793) linker, and the specific substitution patterns on the indazole ring. The indazole nucleus itself is a well-established pharmacophore present in a variety of therapeutic agents. nih.gov Its fusion of a benzene (B151609) and pyrazole (B372694) ring creates a bicyclic system that can engage in various interactions with biological targets.

The thiourea moiety is another crucial determinant of biological activity. nih.gov It is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be vital for enzyme inhibition or receptor binding. biointerfaceresearch.com The sulfur atom in the thiourea group also influences the molecule's electronic properties and lipophilicity.

Impact of Substituent Modifications on the Indazole Ring System

The indazole ring system offers multiple positions for substitution, and modifications at these sites can significantly alter the biological activity of N-(1-methyl-1H-indazol-5-yl)thiourea.

The methylation at the N1 position of the indazole ring is a key structural feature. Generally, N-alkylation of indazoles can occur at either the N1 or N2 position, and the resulting regioisomers often exhibit different biological activities. nih.gov The presence of the methyl group at N1 in N-(1-methyl-1H-indazol-5-yl)thiourea influences the molecule's planarity and the orientation of the thiourea substituent. This, in turn, can affect how the molecule fits into a binding pocket.

Studies on related indazole derivatives have shown that the nature of the substituent at the N1 position can have a strong effect on potency. nih.gov For instance, replacing the methyl group with larger alkyl or aryl groups could introduce steric hindrance or provide additional hydrophobic interactions, thereby modulating the activity.

While the parent compound is substituted at C5, the effects of substitutions at other carbon positions on the indazole ring are important to consider for SAR.

C3-Position: Modifications at the C3 position have been shown to be crucial for the activity of many indazole-based compounds. Introduction of various groups at this position can influence the electronic properties of the ring and provide additional interaction points. nih.gov

C4, C6, and C7-Positions: Substitutions at these positions can also modulate activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the indazole nitrogen and influence hydrogen bonding capabilities. beilstein-journals.org Steric effects are also a major consideration, as bulky groups at these positions can alter the preferred conformation of the molecule. researchgate.net

The following table summarizes the general effects of substitutions at various positions on the indazole ring based on studies of related compounds.

| Position | Type of Substituent | General Effect on Activity |

| N1 | Small Alkyl (e.g., Methyl) | Influences planarity and substituent orientation |

| Larger Alkyl/Aryl | Can introduce steric hindrance or new hydrophobic interactions | |

| C3 | Various Groups | Can significantly alter electronic properties and provide new binding interactions |

| C4, C6, C7 | Electron-withdrawing/donating | Modulates pKa and hydrogen bonding potential |

| Bulky Groups | Can introduce steric effects and alter conformation |

Contribution of the Thiourea Moiety to Activity Profiles

The thiourea moiety (-NH-C(=S)-NH-) is a critical contributor to the biological activity of N-(1-methyl-1H-indazol-5-yl)thiourea. Thiourea derivatives are known to exhibit a wide range of biological activities, and this is often attributed to the unique properties of the thiourea group. mdpi.com

The two nitrogen atoms and the sulfur atom of the thiourea moiety are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of strong and specific interactions with biological targets such as enzymes and receptors. biointerfaceresearch.com The sulfur atom, being larger and more polarizable than oxygen, can also participate in different types of interactions.

Furthermore, the thiourea group can exist in tautomeric forms (thione and thiol), which can influence its chemical reactivity and binding modes. mdpi.com The replacement of the thiourea moiety with a urea (B33335) group (where sulfur is replaced by oxygen) often leads to a significant change in biological activity, highlighting the specific contribution of the sulfur atom. nih.gov

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of N-(1-methyl-1H-indazol-5-yl)thiourea is a key factor in its interaction with biological targets. The molecule has rotational freedom around the bonds connecting the indazole ring to the thiourea moiety. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal electronic interactions.

Comparative SAR Studies with Related Indazole-Thiourea Hybrids and Thiourea Analogues

To further understand the SAR of N-(1-methyl-1H-indazol-5-yl)thiourea, it is useful to compare it with related indazole-thiourea hybrids and other thiourea analogues. For example, moving the thiourea group from the C5 to other positions on the indazole ring (e.g., C3 or C6) would likely result in a significant change in activity due to the different spatial arrangement of the key interacting groups.

Similarly, comparing the activity of N-(1-methyl-1H-indazol-5-yl)thiourea with analogues where the indazole ring is replaced by other heterocyclic systems can provide insights into the specific role of the indazole scaffold. Studies on benzothiazole-thiourea derivatives have also shown that the nature of the heterocyclic ring has a profound impact on the biological activity. nih.gov

The following table provides a conceptual comparison of SAR with related structures.

| Compound Class | Key Structural Difference | Expected Impact on SAR |

| Positional Isomers | Thiourea at C3, C6, etc. | Altered spatial orientation of interacting groups, likely changing activity and selectivity. |

| Indazole Ring Analogues | Replacement of indazole with benzimidazole, indole, etc. | Different electronic and steric properties of the heterocyclic core, affecting target binding. |

| Thiourea Analogues | Replacement of thiourea with urea, guanidine, etc. | Changes in hydrogen bonding capacity and electronic properties, leading to altered activity. |

| N1-Substituent Analogues | Replacement of N1-methyl with H, ethyl, benzyl, etc. | Varied steric and electronic effects influencing the conformation and binding affinity. |

In Vitro Biological Evaluation and Preclinical Pharmacological Profiling

Anti-proliferative Activity in Defined Cell Line Models

There is no specific information available in the searched scientific literature regarding the anti-proliferative activity of N-(1-methyl-1H-indazol-5-yl)thiourea against the cell lines listed below.

Evaluation against Hematological Malignancy Cell Lines (e.g., HL60, K562)

No data from in vitro studies evaluating the efficacy of N-(1-methyl-1H-indazol-5-yl)thiourea against human promyelocytic leukemia (HL60) or chronic myelogenous leukemia (K562) cell lines were found.

Assessment against Solid Tumor Cell Lines (e.g., HCT116, A549, MCF-7)

Specific IC₅₀ values or percentage inhibition data for N-(1-methyl-1H-indazol-5-yl)thiourea against human colorectal carcinoma (HCT116), lung carcinoma (A549), or breast adenocarcinoma (MCF-7) cell lines are not available in the public domain based on the conducted searches. While other novel thiourea (B124793) derivatives have been assessed against these cell lines, the results are not applicable to the specific compound . researchgate.net

Exploration of Cellular Mechanisms of Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

No studies detailing the cellular mechanisms of action for N-(1-methyl-1H-indazol-5-yl)thiourea were identified. Research on related diarylthiourea derivatives has shown induction of apoptosis and cell cycle arrest in cell lines like MCF-7, but this cannot be directly attributed to N-(1-methyl-1H-indazol-5-yl)thiourea. mdpi.com

Enzyme Inhibition Profiling

Specific data on the enzymatic inhibition profile of N-(1-methyl-1H-indazol-5-yl)thiourea is not present in the available literature.

Kinase Inhibition Assays (e.g., Receptor Tyrosine Kinases, GSK-3, ROCK, JAK2, Cdc7, FGFR, EGFR, ALK5, Pim Kinases)

No specific kinase inhibition assay results for N-(1-methyl-1H-indazol-5-yl)thiourea have been published. While structurally similar indazole derivatives have been identified as inhibitors of kinases such as ALK5, these findings are for different molecules and cannot be extrapolated. nih.gov

Inhibition of Other Relevant Enzyme Targets (e.g., Caspase-3, Glutathione S-transferase, IDO1, Glutaminyl Cyclase, Histone Deacetylase)

There is no available information from in vitro assays regarding the inhibitory activity of N-(1-methyl-1H-indazol-5-yl)thiourea against other enzyme targets such as caspases or histone deacetylase.

Determination of Inhibitory Potency (e.g., IC50 values in enzymatic and cellular assays)

There is currently no specific information available in peer-reviewed literature detailing the inhibitory potency (IC50 values) of N-(1-methyl-1H-indazol-5-yl)thiourea in specific enzymatic or cellular assays. Research on related thiourea and indazole derivatives shows that they can exhibit inhibitory activities against various enzymes, but direct data for this compound is not available. researchgate.netresearchgate.net

Anti-infective Activity Assessments

While compounds containing thiourea and indazole moieties have been investigated for their anti-infective properties, specific assessments for N-(1-methyl-1H-indazol-5-yl)thiourea are not detailed in the available literature. ontosight.ai

Antibacterial Spectrum and Efficacy

No specific studies detailing the antibacterial spectrum or efficacy (such as Minimum Inhibitory Concentration - MIC values) of N-(1-methyl-1H-indazol-5-yl)thiourea against various bacterial strains have been published. Thiourea derivatives, as a class, have been evaluated for antibacterial properties, but data for this particular compound is absent. nih.govmdpi.com

Antiviral Activity Evaluation

The antiviral potential of N-(1-methyl-1H-indazol-5-yl)thiourea has not been specifically reported. Although other novel indazole-containing compounds have been evaluated for activities such as anti-influenza potency, this specific molecule was not included in those studies. nih.gov Similarly, other thiourea derivatives have been screened for antiviral effects, but results for N-(1-methyl-1H-indazol-5-yl)thiourea are not available. researchgate.net

Antimalarial Activity

There is no published research available that evaluates the antimalarial activity of N-(1-methyl-1H-indazol-5-yl)thiourea against species such as Plasmodium falciparum.

Other Investigated Biological Activities

Investigations into other potential biological activities for this specific compound are not found in the current body of scientific literature. General research into related chemical classes is summarized below.

Antioxidant Potential

No direct experimental data on the antioxidant potential of N-(1-methyl-1H-indazol-5-yl)thiourea has been reported. Various other thiourea derivatives have been synthesized and tested for antioxidant properties through methods like DPPH radical scavenging assays, but this compound has not been included in such published studies. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory effects of N-(1-methyl-1H-indazol-5-yl)thiourea have not been specifically evaluated or documented. While other novel thiourea derivatives have been synthesized and tested for anti-inflammatory activity, showing inhibition of enzymes like cyclooxygenase (COX), no such data exists for this particular molecule. nih.gov

Anti-Alzheimer's Activity

There is no available research assessing the potential of N-(1-methyl-1H-indazol-5-yl)thiourea as a therapeutic agent for Alzheimer's disease. Studies on other thiourea derivatives have explored their potential as cholinesterase inhibitors or neuroprotective agents, but this specific compound has not been investigated in this context. nih.gov

Molecular Mechanism of Action Investigations

Identification and Validation of Molecular Targets

Research into the biological activity of N-(1-methyl-1H-indazol-5-yl)thiourea and structurally related compounds has identified several potential molecular targets, primarily within the families of protein kinases and G-protein coupled receptors. While direct studies on this specific molecule are limited, the broader class of indazole-thiourea derivatives has been investigated for its therapeutic potential, suggesting likely targets.

Compounds bearing the 1H-indazole scaffold are noted for their activity as multi-target receptor tyrosine kinase (RTK) inhibitors. Specifically, diaryl thiourea (B124793) derivatives with a 1H-indazole-3-amine moiety have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TIE-2, and EphB4, all of which are crucial for angiogenesis and tumorigenesis. nih.gov Another related indazole derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the ALK5 receptor. nih.govnih.gov

Furthermore, derivatives such as N-[(1-aryl-1H-indazol-5-yl)methyl]amides act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has also been identified as a target for urea-containing indazole derivatives. nih.gov

A summary of potential molecular targets for indazole derivatives is presented in the table below.

| Target Class | Specific Target | Compound Class |

| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, TIE-2, EphB4 | Diaryl thiourea bearing 1H-indazole-3-amine |

| Serine/Threonine Kinase Receptors | ALK5 | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine |

| G-Protein Coupled Receptors (GPCRs) | Smoothened (SMO) | N-[(1-aryl-1H-indazol-5-yl)methyl]amides |

| Ion Channels | TRPV1 | 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas |

Characterization of Ligand-Receptor Binding Interactions

The binding of thiourea-containing ligands to their protein targets is often characterized by the formation of specific hydrogen bonds. The thiourea moiety itself, with its sulfur and nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating robust interactions with amino acid residues within a receptor's binding pocket. biointerfaceresearch.com

In the case of diaryl thiourea derivatives targeting VEGFR-2, the 1H-indazole-3-amine component is suggested to function as a "hinge-binding group," anchoring the inhibitor to the kinase. nih.gov This interaction is critical for the potent inhibition of the receptor's activity. For other thiourea derivatives, intramolecular hydrogen bonds can lock the molecule into a nearly planar conformation, which is crucial for its biological activity. nih.gov

While the precise binding interactions of N-(1-methyl-1H-indazol-5-yl)thiourea have not been explicitly detailed, it is plausible that the 1-methyl-1H-indazole ring and the thiourea group cooperatively engage with the target protein through a combination of hydrogen bonding and hydrophobic interactions.

Modulation of Cellular Signaling Pathways

The interaction of N-(1-methyl-1H-indazol-5-yl)thiourea and its analogues with their molecular targets leads to the modulation of critical cellular signaling pathways.

Inhibition of Specific Signaling Cascades (e.g., Hedgehog Pathway)

A key signaling cascade potentially inhibited by indazole derivatives is the Hedgehog (Hh) pathway. nih.gov N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives have been shown to act as Smoothened (SMO) antagonists, thereby inhibiting the Hh pathway. nih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation of various tumors. nih.gov By blocking the SMO receptor, these compounds can halt the downstream signaling that leads to the expression of Hh target genes.

Impact on Fundamental Biological Processes (e.g., Angiogenesis)

Angiogenesis, the formation of new blood vessels, is a fundamental process that is often exploited by tumors to support their growth. nih.gov Diaryl thiourea compounds containing a 1H-indazole-3-amine have been identified as potent anti-angiogenesis agents. nih.gov Their inhibitory action on RTKs such as VEGFR-2, TIE-2, and EphB4 directly disrupts the signaling required for the proliferation and survival of endothelial cells, which form the lining of blood vessels. nih.gov This ultimately leads to a reduction in the blood supply to tumors.

| Signaling Pathway/Process | Key Molecular Target | Effect of Inhibition |

| Hedgehog Pathway | Smoothened (SMO) | Blockade of tumor-promoting gene expression |

| Angiogenesis | VEGFR-2, TIE-2, EphB4 | Inhibition of new blood vessel formation |

Elucidation of Allosteric and Orthosteric Binding Modes

The distinction between orthosteric and allosteric binding is crucial in drug design. Orthosteric ligands bind to the active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site. nih.gov

Currently, there is no specific information available to definitively classify the binding mode of N-(1-methyl-1H-indazol-5-yl)thiourea as either orthosteric or allosteric. However, many kinase inhibitors, a likely class for this compound, function as orthosteric inhibitors by competing with ATP for binding in the kinase domain. The description of the 1H-indazole-3-amine as a "hinge-binding group" for VEGFR-2 is consistent with an orthosteric binding mode within the ATP-binding pocket. nih.gov Further detailed structural biology studies would be required to elucidate the precise binding mode of N-(1-methyl-1H-indazol-5-yl)thiourea to its various potential targets.

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| TIE-2 | Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 |

| EphB4 | Ephrin type-B receptor 4 |

| ALK5 | Activin receptor-like kinase 5 |

| SMO | Smoothened |

| TRPV1 | Transient Receptor Potential Vanilloid 1 |

| ATP | Adenosine triphosphate |

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). doaj.orgceon.rs This method is fundamental in rational drug design for predicting the binding mode and affinity of a small molecule at the active site of a target protein.

Prediction of Ligand-Protein Interaction Profiles

A primary goal of molecular docking is to identify the specific interactions between a ligand and a protein's active site. For N-(1-methyl-1H-indazol-5-yl)thiourea, this would involve docking it into the binding pocket of a relevant biological target, such as a protein kinase. doaj.orgacs.org The analysis would predict the formation of various non-covalent interactions:

Hydrogen Bonds: The thiourea (B124793) moiety (-NH-C(=S)-NH-) is a potent hydrogen bond donor and acceptor. Docking simulations would identify which amino acid residues in the protein's active site could form hydrogen bonds with the N-H protons or the sulfur atom of the thiourea group. The nitrogen atoms of the indazole ring could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the aromatic indazole ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine (B10760859) within the binding pocket. doaj.org

Pi-Alkyl and Pi-Pi Stacking: The planar indazole ring system could participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action at a molecular level.

Computational Estimation of Binding Affinities

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable ligand-protein complex. doaj.orgunair.ac.id For N-(1-methyl-1H-indazol-5-yl)thiourea, a docking study would calculate this value, allowing for a quantitative comparison with known inhibitors or other candidate molecules. This score helps to rank potential drug candidates and prioritize them for synthesis and in vitro testing.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. researchgate.netacs.org

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

To assess the stability of the docked pose of N-(1-methyl-1H-indazol-5-yl)thiourea, an MD simulation would be performed over a period of nanoseconds. Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial docked positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study would be monitored throughout the simulation to confirm their stability.

These analyses provide crucial information on whether the initial docking pose is maintained over time, thus validating the predicted binding mode.

Analysis of Solvent Effects on Molecular Interactions

MD simulations are typically performed in an explicit solvent environment (e.g., a water box with ions) to mimic physiological conditions. acs.org This allows for the analysis of how water molecules mediate or compete with the interactions between the ligand and the protein. Water molecules can form bridges that stabilize the ligand-protein complex or, conversely, disrupt key interactions. Understanding these solvent effects is critical for a complete picture of the binding event and for accurately estimating binding free energies.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations provide insights into the molecule's intrinsic reactivity, stability, and spectroscopic properties. For N-(1-methyl-1H-indazol-5-yl)thiourea, DFT studies would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of non-covalent interactions. nih.gov

These quantum chemical parameters help to rationalize the molecule's behavior in biological systems and its potential for forming specific interactions with a protein target.

Prediction of Reactivity and Electronic Properties

Although no specific studies detailing the reactivity and electronic properties of N-(1-methyl-1H-indazol-5-yl)thiourea were identified, the reactivity of related thiourea and indazole derivatives is often investigated using Density Functional Theory (DFT) and other quantum chemical methods. nih.govresearchgate.netnih.gov These studies typically calculate a range of molecular descriptors to understand the electronic structure and reactivity of the molecules.

Key electronic properties that are commonly calculated for analogous compounds include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier molecular orbitals are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other molecules or biological targets. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.net

For a representative indazole derivative, DFT calculations might yield the following types of data:

| Parameter | Value (Illustrative Example for a Related Indazole Derivative) |

|---|---|

| $E_{HOMO}$ (eV) | -6.348 |

| $E_{LUMO}$ (eV) | -1.428 |

| Energy Gap (ΔE) (eV) | 4.920 |

| Chemical Hardness (η) | 2.460 |

| Electronegativity (χ) | 3.888 |

This table presents illustrative data for a related indazole derivative to demonstrate the type of information generated in computational studies, as specific data for N-(1-methyl-1H-indazol-5-yl)thiourea is not available. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction

In silico ADME predictions are essential in drug development to forecast the pharmacokinetic properties of a compound. While no specific ADME data for N-(1-methyl-1H-indazol-5-yl)thiourea has been published, numerous studies on related indazole and thiourea derivatives utilize computational tools to assess these properties. researchgate.netuobaghdad.edu.iqnih.gov

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijcrt.org

For many indazole and thiourea derivatives, computational tools are used to calculate these properties. ijcrt.orgmdpi.com A typical drug-likeness assessment for a compound structurally similar to N-(1-methyl-1H-indazol-5-yl)thiourea would involve the calculation of the parameters shown in the table below.

| Property | Value (Illustrative Example for a Related Indazole Derivative) | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | ≤ 500 |

| LogP (Lipophilicity) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

This table provides an illustrative example of a drug-likeness assessment for a related indazole derivative, as specific data for N-(1-methyl-1H-indazol-5-yl)thiourea is not available.

Theoretical Prediction of Enzyme Metabolism Profiles (e.g., Cytochrome P450 Inhibition)

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of most drugs. Predicting the potential of a compound to inhibit specific CYP isozymes is critical to avoid adverse drug-drug interactions. uaeu.ac.ae While there is no specific data on the CYP inhibition profile of N-(1-methyl-1H-indazol-5-yl)thiourea, studies on other imidazole (B134444) and indazole-containing compounds often reveal inhibitory activity against various CYP isoforms, particularly due to the nitrogen-containing heterocyclic rings which can coordinate to the heme iron of the enzyme. uaeu.ac.aenih.govresearchgate.net

Computational models and docking studies are frequently employed to predict which CYP isozymes are likely to be inhibited by a new chemical entity. These predictions are then often confirmed by in vitro assays.

| CYP Isozyme | Predicted Inhibition (Illustrative Example for a Related Heterocyclic Compound) |

|---|---|

| CYP1A2 | Moderate Inhibitor |

| CYP2C9 | Strong Inhibitor |

| CYP2C19 | Moderate Inhibitor |

| CYP2D6 | Weak Inhibitor |

| CYP3A4 | Strong Inhibitor |

This table presents an illustrative example of a predicted Cytochrome P450 inhibition profile for a related heterocyclic compound, as specific data for N-(1-methyl-1H-indazol-5-yl)thiourea is not available. nih.govresearchgate.net

Development of N 1 Methyl 1h Indazol 5 Yl Thiourea Derivatives and Analogues

Rational Design and Synthesis of Novel Derivatives for Enhanced Activity or Selectivity

The rational design of derivatives of N-(1-methyl-1H-indazol-5-yl)thiourea and related analogues focuses on strategic structural modifications to optimize interactions with biological targets. The thiourea (B124793) group (-NH-C(S)-NH-) is a key pharmacophore, capable of forming multiple hydrogen bonds, which is crucial for binding to enzymes and receptors. nih.gov Synthetic strategies commonly involve the reaction of an appropriate isothiocyanate with an amine, a versatile method that allows for the introduction of a wide variety of substituents. researchgate.netsciencepublishinggroup.com

Research into analogous structures has demonstrated that modifying the substituents on the aromatic rings or the terminal nitrogen of the thiourea group can significantly impact biological efficacy. For instance, the introduction of different substituted benzene (B151609) rings to a [(5-oxazolyl)-phenyl]-thiourea core has been used to generate a library of compounds with varying antiviral activities. researchgate.net Similarly, the synthesis of N-acyl thiourea derivatives bearing different heterocyclic rings, such as benzothiazole (B30560) and pyridine, has yielded compounds with notable anti-biofilm activity. nih.gov

The objective of these modifications is often to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to achieve higher potency and selectivity for a specific biological target. For example, novel indole-based inhibitors of 5'-inosine monophosphate dehydrogenase (IMPDH) have been developed by exploring various hydrogen bond acceptors at the C-3 position of the indole. researchgate.net This approach highlights a common strategy: identifying a key structural component and systematically modifying its surrounding groups to enhance a desired biological effect.

A summary of rationally designed thiourea analogues and their observed activities is presented below.

| Core Scaffold | Modification Strategy | Resulting Derivative Class | Observed Biological Activity | Reference |

|---|---|---|---|---|

| (5-Oxazolyl)-phenyl-thiourea | Introduction of various substituted benzene rings | [(5-Oxazolyl)-phenyl]-thiourea derivatives | Antiviral (IMPDH inhibition) | researchgate.net |

| N-acyl thiourea | Attachment of different heterocyclic rings (thiazole, benzothiazole, pyridine) | N-acyl thiourea derivatives with heterocyclic moieties | Antimicrobial and anti-biofilm | nih.gov |

| Thiazole-isothiourea | Alkylation of thiosemicarbazide (B42300) precursors | 1-((4-methyl-2-substituted thiazol-5-yl)methyleneamino)-2-substituted isothiourea derivatives | Antimicrobial | researchgate.net |

| Indole-thiourea | Introduction of adamantyl group and other substituents | 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives | Anticancer | nih.govresearchgate.net |

Application of Scaffold Hopping and Molecular Hybridization Methodologies

To explore novel chemical space and identify new lead compounds, researchers have employed advanced strategies like scaffold hopping and molecular hybridization. Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold, aiming to discover compounds with improved properties such as novelty, better ADME (absorption, distribution, metabolism, and excretion) profiles, or different side-effect profiles.

Molecular hybridization, conversely, is a strategy that combines two or more distinct pharmacophores from different drug classes into a single hybrid molecule. nih.gov The goal is to create a compound that can interact with multiple biological targets or to synergistically enhance the activity of the individual components.

An example of these principles can be seen in the development of potential anticancer agents that mimic known kinase inhibitors. nih.gov In one study, a series of benzothiazole/isatin analogues were linked to a 1,2,3-triazole fragment, which was then connected to various sulpha drugs. This design was postulated to mimic the structure of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The resulting hybrid compounds showed potent inhibitory activity against the EGFR tyrosine kinase (TK) enzyme, with some derivatives being more potent than the reference drug erlotinib. nih.gov This work demonstrates how combining distinct molecular fragments (benzothiazole/isatin, triazole, and sulpha drug) can lead to novel and effective enzyme inhibitors. nih.gov

Another application of molecular hybridization is in the development of new antimalarial agents. Researchers have rationally designed hybrid molecules by combining a thienopyrimidine scaffold with a diphenylmethylpiperazine moiety. nih.gov Both of these structural motifs are found in various anti-parasitic agents. By linking these pharmacophores, the resulting hybrid compounds were investigated for their anti-plasmodial activity, showcasing a deliberate strategy to merge known active fragments to create a novel therapeutic candidate. nih.gov

Investigation of Metal Complexes of N-(1-Methyl-1H-indazol-5-yl)thiourea and its Analogues

Thiourea and its derivatives are excellent ligands for forming coordination complexes with a wide range of transition metals, owing to the electron-donating properties of the sulfur and nitrogen atoms. nih.govmdpi.com The investigation of metal complexes of thiourea analogues has emerged as a promising strategy for developing novel therapeutic agents, particularly in the field of oncology. researchgate.netmdpi.com Complexation with a metal ion can dramatically alter the biological activity of the parent thiourea ligand, often leading to a significant enhancement in cytotoxicity against cancer cells. researchgate.net

The synthesis of these complexes typically involves reacting the thiourea derivative with a metal salt, such as those of gold(I), silver(I), palladium(II), platinum(II), nickel(II), and copper(II). nih.govmdpi.comresearchgate.net The thiourea ligand can coordinate to the metal center in different modes, most commonly as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand through both sulfur and nitrogen atoms. mdpi.com

The table below summarizes findings from studies on metal complexes of various thiourea derivatives.

| Thiourea Ligand Type | Metal Ion(s) | Resulting Complex Type | Key Finding | Reference |

|---|---|---|---|---|

| Phosphine-bearing thioureas (T1, T2) | Ag(I), Au(I) | [M(T1)(PPh3)]OTf, [M(T1)2]OTf | Complexes showed significantly enhanced cytotoxic activity against HeLa, A549, and Jurkat cancer cells compared to the free ligands. | nih.govresearchgate.net |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | [M(κ2S,N-PMCT)2] | Complexes showed good antimicrobial activity; the Pt(II) complex revealed the most promising cytotoxic activity on MCF-7 breast cancer cells. | mdpi.com |

| N-phenyl-N'-[substituted phenyl] thiourea | Cu(II), Ni(II) | ML2 and ML2Cl2 | Metal coordination occurs through the sulfur atom, forming square planar geometries. | researchgate.netmaterialsciencejournal.org |

| N-((5-bromopyridin-2-yl)carbamothioyl) derivatives | Cu(II), Ni(II), Co(II) | Metal complexes of HL1 and HL2 | The Ni(II) complex showed the best antitumor activity against MCF-7 cells. | ksu.edu.tr |

Conceptual Approaches for Prodrug Design and Targeted Delivery Strategies

To overcome challenges such as poor pharmacokinetics, low bioavailability, and off-target toxicity, conceptual strategies involving prodrug design and targeted delivery are being explored for thiourea-based compounds. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through metabolic processes.

One advanced prodrug approach is the creation of a "mutual prodrug," where two different therapeutic agents are linked together in a single molecule. nih.gov Upon administration, this hybrid is designed to be cleaved, releasing both drugs to act on their respective targets. For example, a mutual prodrug of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and a heme oxygenase-1 (HO-1) inhibitor was designed and synthesized. nih.gov This strategy aims to deliver two anticancer agents simultaneously, potentially leading to synergistic effects and overcoming drug resistance. A similar conceptual approach could be applied to N-(1-methyl-1H-indazol-5-yl)thiourea, linking it to another cytotoxic or targeted agent via a cleavable linker to enhance its therapeutic index.

Targeted delivery strategies aim to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues. One such approach involves the use of nanoparticles as drug carriers. For instance, research has been conducted on diagnostic silicon nanoparticles for the targeted delivery of thiourea to cancer cells that overexpress the Epidermal Growth Factor Receptor (EGFR). nih.gov By functionalizing the nanoparticle surface with ligands that bind to EGFR, the thiourea payload can be selectively delivered to tumor cells, thereby enhancing efficacy and reducing systemic side effects. These conceptual frameworks provide a roadmap for the future development of more sophisticated and effective therapies based on the N-(1-methyl-1H-indazol-5-yl)thiourea scaffold.

Conclusions and Future Research Directions

Synthesis of Current Research Insights and Contributions

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties. mdpi.comresearchgate.net Similarly, thiourea (B124793) derivatives are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com The strategic combination of these two pharmacophores in N-(1-methyl-1H-indazol-5-yl)thiourea suggests a strong potential for significant biological efficacy.

Research on analogous structures, particularly diaryl thioureas bearing an indazole moiety, has demonstrated potent inhibition of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, TIE-2, and EphB4. nih.gov This multi-targeted approach is a significant contribution to the development of novel anti-angiogenic and anticancer agents. nih.gov The 1H-indazole-3-amine portion of these molecules has been identified as a promising hinge-binding group for these kinases, a key interaction for potent inhibition. nih.gov While specific research on N-(1-methyl-1H-indazol-5-yl)thiourea is not extensively documented in publicly available literature, the foundational knowledge from related compounds provides a solid framework for its anticipated contributions to medicinal chemistry.

Identification of Unexplored Biological Activities and Novel Molecular Targets

While the primary focus for many indazole-thiourea derivatives has been on their anticancer properties through kinase inhibition, a vast landscape of biological activities remains to be explored for N-(1-methyl-1H-indazol-5-yl)thiourea. Given the diverse bioactivities of its constituent parts, this compound could be investigated for:

Antimicrobial Activity: Both indazole and thiourea derivatives have individually shown promise as antibacterial and antifungal agents. researchgate.net Systematic screening of N-(1-methyl-1H-indazol-5-yl)thiourea against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

Antiviral Activity: Certain indazole derivatives have been investigated as potential antiviral agents. nih.gov Evaluating the efficacy of N-(1-methyl-1H-indazol-5-yl)thiourea against a range of viruses could lead to new therapeutic avenues.

Anti-inflammatory Effects: The indazole scaffold is present in compounds with known anti-inflammatory properties. researchgate.net Investigating the potential of N-(1-methyl-1H-indazol-5-yl)thiourea to modulate inflammatory pathways could be a fruitful area of research.

Neuroprotective Properties: Emerging research on related heterocyclic compounds suggests potential applications in neurodegenerative diseases. nih.gov Exploring the neuroprotective effects of this molecule could open up new possibilities for treating conditions like Alzheimer's disease.

Identifying novel molecular targets beyond kinases is also crucial. Techniques such as chemical proteomics and affinity-based target identification can be employed to uncover previously unknown protein interactions of N-(1-methyl-1H-indazol-5-yl)thiourea, thereby revealing new mechanisms of action and therapeutic indications.

Integration of Advanced Computational Modeling Techniques for Future Research

Computational modeling is an indispensable tool in modern drug discovery and can significantly guide the future exploration of N-(1-methyl-1H-indazol-5-yl)thiourea.

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of N-(1-methyl-1H-indazol-5-yl)thiourea with a wide array of protein targets, including various kinases and other enzymes. nih.govnih.gov This can help prioritize experimental testing and provide insights into the structural basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This will enable the rational design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between N-(1-methyl-1H-indazol-5-yl)thiourea and its biological targets, assessing the stability of the complex and revealing key dynamic interactions that are not apparent from static docking poses.

These computational approaches, when used in conjunction with experimental validation, will accelerate the optimization of this chemical scaffold.

Strategic Design Principles for Next-Generation Indazole-Thiourea Derivatives

Building upon the existing knowledge of indazole and thiourea derivatives, several strategic design principles can be proposed for the development of next-generation analogues of N-(1-methyl-1H-indazol-5-yl)thiourea with enhanced therapeutic profiles.

| Design Principle | Rationale | Potential Outcome |

| Modification of the N-methyl group on the indazole ring | Altering the size and electronics of this substituent can influence solubility, metabolic stability, and binding interactions. | Improved pharmacokinetic properties and target selectivity. |

| Substitution on the indazole ring | Introducing various functional groups at different positions of the indazole core can modulate potency and selectivity. | Enhanced binding affinity and exploration of new structure-activity relationships. |

| Variation of the aryl group in diaryl thiourea analogues | Replacing the terminal aryl group with different substituted rings can fine-tune the inhibitory profile against specific kinases or other targets. | Increased potency and selectivity for desired biological targets. |

| Bioisosteric replacement of the thiourea linker | Replacing the thiourea moiety with other linkers (e.g., urea (B33335), amide) can impact hydrogen bonding capabilities and overall molecular conformation. | Modulation of biological activity and physicochemical properties. |

A systematic exploration of these design principles, guided by computational modeling and iterative biological testing, will be key to unlocking the full therapeutic potential of this compound class.

Exploration of Potential for Multi-Targeted Agents and Combination Research Approaches

The inherent nature of the indazole-thiourea scaffold lends itself to the development of multi-targeted agents, which is an increasingly important strategy in treating complex diseases like cancer. nih.govresearchgate.net As demonstrated by related compounds, derivatives of N-(1-methyl-1H-indazol-5-yl)thiourea could be designed to simultaneously inhibit multiple signaling pathways crucial for tumor growth and survival. nih.gov

Furthermore, exploring the use of N-(1-methyl-1H-indazol-5-yl)thiourea and its future derivatives in combination with existing therapies is a promising avenue. For instance, its potential anti-angiogenic properties could complement traditional cytotoxic chemotherapies or immunotherapies. Investigating synergistic effects with other anticancer drugs could lead to more effective and durable treatment responses while potentially reducing the likelihood of drug resistance.

Q & A

Q. What are the optimal synthetic routes for N-(1-methyl-1H-indazol-5-yl)thiourea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves reacting a 1-methyl-1H-indazole derivative with thiocyanate or isothiocyanate reagents. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification steps to remove byproducts .

- Temperature : Reactions are often conducted at 60–80°C to balance yield and avoid decomposition .

- Substituent effects : Methyl substitution at the indazole N1 position stabilizes the intermediate, as seen in structurally analogous thioureas .

Optimization should use design-of-experiments (DoE) approaches to evaluate interactions between variables.

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing N-(1-methyl-1H-indazol-5-yl)thiourea?

- Methodological Answer :

- NMR : and NMR confirm the thiourea linkage (δ ~10–12 ppm for NH protons) and indazole ring substitution patterns .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELX or WinGX suites is recommended .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on thiourea’s known pharmacological profiles:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Kinase inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR) to evaluate binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve planar arrangements around the indazole-thiourea core .

- Refinement : SHELXL97 refines anisotropic displacement parameters; ORTEP-3 visualizes bond angles and torsional strain .

- Validation : Compare experimental data with DFT-optimized geometries to identify intramolecular hydrogen bonds or π-π stacking .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with variations at the indazole N1-methyl group or thiourea substituents (e.g., benzoyl, allyl) .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or DNA .

- Bioisosteric replacement : Replace thiourea with urea or thiadiazole groups to assess impact on solubility and target affinity .

Q. How can researchers address contradictory data in solubility vs. bioactivity studies?

- Methodological Answer :

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility without altering activity .

- Multi-parametric analysis : Apply multivariate regression to decouple solubility effects from intrinsic target-binding efficacy .

Q. What advanced kinetic studies are relevant for understanding its reactivity in biological systems?

- Methodological Answer :

- Ligand substitution kinetics : Use stopped-flow spectroscopy to measure rate constants for thiourea-metal interactions (e.g., Pd(II) complexes) .

- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation pathways (CYP450 isoforms) .

Q. How can researchers leverage computational tools to predict synthetic byproducts or degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.